Product packaging for 6-(2,4-Dimethylphenyl)pyridin-2-amine(Cat. No.:)

6-(2,4-Dimethylphenyl)pyridin-2-amine

Cat. No.: B13540764
M. Wt: 198.26 g/mol
InChI Key: CFLAUJZLXUSHFI-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)pyridin-2-amine (CAS 1183201-30-0) is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . This chemical features a pyridin-2-amine group linked to a 2,4-dimethylphenyl ring, making it a valuable heterocyclic building block in scientific research and development . It is primarily used in chemical and material science as a synthetic intermediate for the preparation of more complex molecules . Researchers utilize this compound in exploratory chemistry, including the synthesis of potential pharmacologically active molecules and functional materials. As a substituted aminopyridine, its structure suggests potential for coordination chemistry and serving as a ligand or precursor in various catalytic and synthetic applications. Handling of this material should be conducted with appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B13540764 6-(2,4-Dimethylphenyl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

6-(2,4-dimethylphenyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15)

InChI Key

CFLAUJZLXUSHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)C

Origin of Product

United States

Reactivity Patterns and Functional Transformations of 6 2,4 Dimethylphenyl Pyridin 2 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen, with its available lone pair of electrons, is a primary site for electrophilic attack and coordination to Lewis acids. These reactions modify the electronic properties of the pyridine ring, often facilitating subsequent transformations.

Quaternization and N-Oxidation Chemistry

The pyridine nitrogen of 6-(2,4-dimethylphenyl)pyridin-2-amine can be readily alkylated to form pyridinium (B92312) salts, a reaction known as quaternization. This typically involves treatment with alkyl halides, such as methyl iodide, leading to the formation of N-alkylpyridinium halides. This transformation converts the neutral pyridine into a positively charged ring, significantly altering its chemical properties.

N-oxidation is another key reaction occurring at the pyridine nitrogen. Treatment with oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), converts the pyridine to a pyridine N-oxide. nih.gov Pyridine N-oxides are versatile intermediates in organic synthesis. researchgate.netumich.edu The N-oxide group enhances the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. nih.govnih.gov

TransformationReagent ExampleProduct Type
Quaternization Methyl iodide (CH₃I)N-Methylpyridinium iodide salt
N-Oxidation m-Chloroperoxybenzoic acid (m-CPBA)Pyridine N-oxide

Coordination to Lewis Acids

As a Lewis base, the pyridine nitrogen atom of this compound readily coordinates to a wide range of Lewis acids, including various metal ions. wikipedia.org This coordination is a fundamental aspect of its chemistry, enabling its use as a ligand in coordination chemistry. researchgate.net The compound can act as a monodentate ligand, binding to a metal center solely through the pyridine nitrogen.

Furthermore, the presence of the adjacent amino group allows for the possibility of bidentate chelation, where both the pyridine nitrogen and the amino nitrogen coordinate to the same metal center, forming a stable five-membered ring. This chelating ability is crucial in the formation of stable metal complexes with transition metals such as copper(II), palladium(II), and platinum(II). mdpi.com The specific coordination mode is influenced by factors like the nature of the metal ion, the solvent, and the presence of other ligands.

Metal Ion ExamplePotential Coordination ModeResulting Complex
Cu(II) Bidentate (N,N')Chelate complex
Pd(II) Bidentate (N,N')Chelate complex
Zn(II) Monodentate or BidentateCoordination complex

Transformations Involving the Amino Group

The exocyclic amino group is a versatile functional handle, readily undergoing a variety of transformations including acylation, sulfonylation, alkylation, arylation, and condensation reactions.

Acylation and Sulfonylation Reactions

The primary amino group of this compound can be easily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl-2-aminopyridine derivatives (amides).

Similarly, sulfonylation can be achieved by treating the aminopyridine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. researchgate.net This reaction yields the corresponding sulfonamide. Both acylation and sulfonylation are robust reactions that are widely used to modify the properties of the amino group and to synthesize a diverse range of derivatives.

ReagentBaseProduct
Acetyl chloridePyridineN-(6-(2,4-dimethylphenyl)pyridin-2-yl)acetamide
Benzoyl chlorideTriethylamineN-(6-(2,4-dimethylphenyl)pyridin-2-yl)benzamide
p-Toluenesulfonyl chloridePyridineN-(6-(2,4-dimethylphenyl)pyridin-2-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation at the Nitrogen Center

The nitrogen of the amino group can be alkylated using various alkylating agents. For instance, methylation can be achieved with reagents like methyl iodide in the presence of a strong base such as sodium hydride. nih.gov The reaction proceeds via deprotonation of the amino group followed by nucleophilic attack on the alkyl halide, leading to N-alkylated products. It is important to control the reaction conditions to avoid over-alkylation. nih.gov

N-arylation of 2-aminopyridines can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base to couple the aminopyridine with an aryl halide or triflate. mdpi.com This methodology provides a powerful tool for the synthesis of N-aryl-2-aminopyridine derivatives.

ReactionReagent/Catalyst SystemProduct Example
N-Alkylation Methyl iodide / Sodium hydrideN-methyl-6-(2,4-dimethylphenyl)pyridin-2-amine
N-Arylation Aryl bromide / Pd catalyst (e.g., Pd(PPh₃)₂) / BaseN-aryl-6-(2,4-dimethylphenyl)pyridin-2-amine

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically carried out under conditions that facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the imine product. organic-chemistry.orgscirp.org The reaction is often catalyzed by a small amount of acid. researchgate.net The resulting imines are valuable intermediates for the synthesis of more complex heterocyclic systems and can also serve as ligands in coordination chemistry.

Carbonyl CompoundReaction ConditionsProduct Type
BenzaldehydeAcid catalyst, heatN-((E)-benzylidene)-6-(2,4-dimethylphenyl)pyridin-2-amine
AcetoneDean-Stark trapN-((E)-propan-2-ylidene)-6-(2,4-dimethylphenyl)pyridin-2-amine
CyclohexanoneReflux in ethanolN-((E)-cyclohexylidene)-6-(2,4-dimethylphenyl)pyridin-2-amine

Electrophilic Aromatic Substitution on the Aromatic Rings

Electrophilic aromatic substitution (EAS) on this compound can occur on either the pyridine or the dimethylphenyl ring. The regiochemical outcome of such reactions is governed by the electronic properties of the substituents on each ring.

The pyridine ring of this compound is activated towards electrophilic attack by the strongly electron-donating amino group at the C2-position. This group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Conversely, the pyridine nitrogen atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. The combination of these effects leads to a complex reactivity pattern.

In acidic media, the pyridine nitrogen can be protonated, further deactivating the ring to electrophilic attack. The 2-nitraminopyridine rearrangement, which can occur during nitration, proceeds through protonation, dissociation, and subsequent ring-nitration, indicating an intermolecular pathway. sapub.org

The 2,4-dimethylphenyl ring is activated towards electrophilic substitution by the two electron-donating methyl groups. These groups direct incoming electrophiles to the positions ortho and para to themselves.

Interactive Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring SystemPositionActivating/Deactivating GroupsPredicted Outcome
PyridineC3Amino (ortho)Favorable
PyridineC5Amino (para)Highly Favorable
PyridineC4Pyridine N (meta)Unfavorable
DimethylphenylC3'Methyl (ortho)Favorable
DimethylphenylC5'Methyl (para to one, ortho to the other)Highly Favorable
DimethylphenylC6'Methyl (ortho)Favorable

Nucleophilic Reactivity on the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic attack due to its electron-deficient nature, with reactions typically occurring at the C2 and C4 positions. However, in this compound, the amino group at C2 can also exhibit nucleophilic character.

Direct nucleophilic aromatic substitution of a hydrogen atom on the pyridine ring is challenging and usually requires harsh conditions, as seen in the Chichibabin reaction which uses sodium amide to introduce an amino group at the C2 position of unsubstituted pyridine. wikipedia.orgslideshare.netresearchgate.net For 6-substituted pyridines, such reactions can be influenced by the nature of the existing substituent. nih.gov

A more common manifestation of nucleophilic reactivity involves the amino group itself. For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgresearchgate.net While typically used to form the C-N bond, variations of this reaction can be envisioned where the 2-amino group of a pre-functionalized pyridine acts as the nucleophile.

Interactive Table 2: Examples of Nucleophilic Reactions on 2-Aminopyridine (B139424) Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
Buchwald-Hartwig Amination2-Bromopyridines, volatile amines, Pd(OAc)₂, dppp, NaOtBu, Toluene, 80 °CSecondary and tertiary aminopyridines researchgate.net
Chichibabin-Type AlkylationPyridyl alcohols, alkyl lithium reagentsC6-alkylated pyridyl alcohols nih.gov
SNAr of Halopyridines2-Halopyridinium salts, amine nucleophiles, room temperature2-Aminopyridine derivatives nih.gov

Oxidative and Reductive Transformations of the Heterocyclic Framework

The heterocyclic framework of this compound can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations:

Oxidative coupling reactions are a prominent class of transformations for 2-aminopyridine derivatives. For example, iodine-mediated oxidative coupling with terminal alkynes can yield imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Similarly, copper-catalyzed aerobic oxidative coupling with chalcones provides 3-aroylimidazo[1,2-a]pyridines. researchgate.net These reactions involve the formation of new heterocyclic rings fused to the original pyridine core. Transition-metal-catalyzed oxidative coupling reactions of N-aryl-2-aminopyridines with alkynes have also been reported to produce various N-heterocycles. rsc.org

Reductive Transformations:

The pyridine ring of 2-aminopyridine derivatives can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. rsc.orgacsgcipr.org For example, rhodium oxide has been used as a catalyst for the hydrogenation of functionalized pyridines under mild conditions. rsc.org Sodium borohydride (B1222165) has also been employed for the reduction of pyridine rings, leading to dihydropyridine (B1217469) derivatives. rsc.orgresearchgate.netresearchgate.net The specific outcome of the reduction can depend on the reaction conditions and the substrate.

Interactive Table 3: Examples of Oxidative and Reductive Transformations on 2-Aminopyridine Derivatives

TransformationReagents and ConditionsProduct TypeReference
Oxidative Coupling2-Aminopyridine, terminal alkyne, I₂, O₂Imidazo[1,2-a]pyridine researchgate.netrsc.org
Oxidative Coupling2-Aminopyridine, chalcone, Cu(OAc)₂, O₂3-Aroylimidazo[1,2-a]pyridine researchgate.net
Catalytic Hydrogenation2-Aminopyridine derivatives, Rh₂O₃, H₂ (5 bar), TFE, 40 °CPiperidine derivatives rsc.org
Reduction2-Aminopyridine derivatives, NaBH₄Dihydropyridine/Methylamino derivatives rsc.orgresearchgate.net

Coordination Chemistry and Ligand Architecture of 6 2,4 Dimethylphenyl Pyridin 2 Amine

Ligand Design Principles: Steric and Electronic Factors

The design of 6-(2,4-dimethylphenyl)pyridin-2-amine as a ligand is underpinned by the interplay of steric and electronic factors, which are crucial in determining the geometry, stability, and reactivity of its metal complexes.

The 2,4-dimethylphenyl group at the 6-position of the pyridine (B92270) ring introduces significant steric bulk. This steric hindrance plays a critical role in controlling the coordination number of the metal center, often preventing the coordination of additional ligands. It can also influence the geometry of the complex, favoring specific arrangements that minimize steric repulsion. For instance, in square planar or octahedral complexes, the bulky substituent can dictate the orientation of other ligands in the coordination sphere.

From an electronic perspective , the amino group at the 2-position is a strong σ-donor, readily donating its lone pair of electrons to a metal center. The pyridine nitrogen also acts as a σ-donor. The 2,4-dimethylphenyl group, with its electron-donating methyl groups, can further enhance the electron density on the pyridine ring through inductive effects, thereby increasing the basicity and donor strength of the pyridine nitrogen. This combination of a hard amino donor and a borderline pyridine donor makes the ligand versatile in coordinating with a range of metal ions.

Chelation Modes and Coordination Geometries

The arrangement of donor atoms in this compound allows for specific chelation modes, leading to predictable coordination geometries in its metal complexes.

The primary coordination mode of this compound is as a bidentate N,N-donor ligand. The amino group and the adjacent pyridine nitrogen atom form a stable five-membered chelate ring upon coordination to a metal center. This chelation enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect.

While the N,N-chelation is the most common coordination mode, the 2,4-dimethylphenyl ring introduces the potential for ambidentate coordination. Under specific conditions, one of the methyl groups on the phenyl ring could potentially interact with a metal center through an agostic interaction or even undergo C-H activation, leading to cyclometalation. However, this behavior is less common and highly dependent on the nature of the metal center and the reaction conditions. The primary binding motif remains the robust N,N-chelation.

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's structure and purity.

Complexes of this compound with transition metals like ruthenium, palladium, and cobalt are of significant interest due to their potential applications in catalysis and materials science.

Ruthenium Complexes: Ruthenium(II) complexes can be synthesized by reacting the ligand with ruthenium precursors such as [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O. These complexes often exhibit octahedral geometry, with the ligand acting as a bidentate N,N-donor.

Palladium Complexes: Palladium(II) complexes are readily prepared from palladium(II) salts like PdCl₂ or [PdCl₂(CH₃CN)₂]. These complexes typically adopt a square planar geometry, which is characteristic of Pd(II) with N-donor ligands.

Cobalt Complexes: Cobalt(II) or cobalt(III) complexes can be synthesized using cobalt salts such as CoCl₂·6H₂O or [Co(NH₃)₆]Cl₃. The resulting complexes can exhibit various geometries, including tetrahedral and octahedral, depending on the oxidation state of the cobalt and the other coordinating ligands.

Table 1: Representative Transition Metal Complexes

Metal Precursor Example Typical Geometry
Ru(II) [Ru(p-cymene)Cl₂]₂ Octahedral
Pd(II) [PdCl₂(CH₃CN)₂] Square Planar

The coordination chemistry of this compound is not limited to transition metals. It can also form complexes with main group elements and lanthanides, although these are less commonly studied.

Main Group Elements: The Lewis acidic nature of some main group elements allows for the formation of coordination compounds. For instance, reactions with organotin or aluminum compounds could lead to complexes where the ligand's N,N-donor atoms coordinate to the main group metal center.

Lanthanide Elements: Lanthanide ions, known for their high coordination numbers and preference for hard donor atoms, can also form complexes with this ligand. The amino group, being a hard N-donor, is particularly suitable for coordinating to lanthanides. The synthesis would typically involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or triflate, in a polar solvent. The resulting complexes often exhibit high coordination numbers, with the lanthanide ion also coordinating to solvent molecules or counter-ions.

Table 2: Potential Coordination with Main Group and Lanthanide Elements

Element Type Example Element Potential Coordination Features
Main Group Sn, Al Formation of adducts with N,N-coordination.

Structural Analysis of Coordination Compounds by X-ray Crystallography

In complexes involving 2-aminopyridine (B139424) and its derivatives, the ligand typically coordinates to the metal center through the pyridine nitrogen atom. mdpi.com Depending on the metal ion, its oxidation state, and the presence of other ligands, various coordination geometries can be adopted, such as tetrahedral, square planar, or octahedral. nih.gov

For a hypothetical metal complex of this compound, X-ray crystallography would be expected to reveal key structural features. The steric bulk of the 2,4-dimethylphenyl group at the 6-position of the pyridine ring is likely to have a significant influence on the crystal packing and may also affect the coordination geometry around the metal ion by preventing the close approach of other ligands.

A representative, albeit for a different aminopyridine ligand, crystallographic study on iron(II) halide complexes of a bulky 2-aminopyridine ligand showed a rare η¹-coordination through the pyridine nitrogen atom. mdpi.com In a dimeric structure, intramolecular hydrogen bonding between the amino group and a halide ligand was also observed. mdpi.com Similar interactions could be possible in complexes of this compound.

Table 1: Hypothetical Crystallographic Data for a Generic Mononuclear Metal Complex of this compound (L)

ParameterExpected Range/ValueSignificance
Coordination Geometry Tetrahedral, Square Planar, OctahedralDepends on metal ion and other ligands. nih.gov
M-N (pyridine) bond length 2.0 - 2.2 ÅIndicates the strength of the coordinate bond.
M-N (amine) bond length Generally longer or non-bondingThe amine group is a weaker donor than the pyridine nitrogen. mdpi.com
Dihedral angle between pyridine and phenyl rings VariableInfluenced by crystal packing forces and intramolecular steric hindrance.

Electronic Structure and Bonding in Metal Complexes

The electronic structure of a coordination complex describes the arrangement of electrons in the metal and ligand orbitals and the nature of the bonding between them. This is typically investigated using a combination of spectroscopic techniques (e.g., UV-Vis, EPR) and computational methods.

The bonding in metal complexes of 2-aminopyridine ligands primarily involves the donation of a lone pair of electrons from the pyridine nitrogen to a vacant orbital on the metal center, forming a sigma (σ) bond. wikipedia.org The exocyclic amino group is generally a weaker donor and may or may not be involved in coordination. pvpcollegepatoda.org

The electronic properties of the this compound ligand will influence the electronic structure of its metal complexes. The 2,4-dimethylphenyl group is an electron-donating group, which increases the electron density on the pyridine ring. This, in turn, can enhance the σ-donor strength of the pyridine nitrogen, leading to a stronger metal-ligand bond.

The d-orbitals of the transition metal, which are degenerate in the free ion, are split into different energy levels upon coordination to the ligands. The magnitude of this splitting (the ligand field splitting) determines the electronic and magnetic properties of the complex. The 2-aminopyridine ligand is considered a moderately strong field ligand.

Spectroscopic studies of related copper(II) complexes with pyridine amide ligands have shown that the geometry around the metal center is often axially elongated octahedral or square pyramidal. mdpi.com The electronic spectra of these complexes provide information about the d-orbital splitting. For instance, the position of the d-d transition bands in the UV-Vis spectrum is related to the ligand field strength.

Computational studies, such as Density Functional Theory (DFT), can provide a more detailed picture of the electronic structure, including the energies and compositions of the molecular orbitals. These calculations can help to understand the nature of the metal-ligand bonding, including the extent of any π-backbonding interactions, where electron density from metal d-orbitals is donated back to empty π* orbitals of the pyridine ring.

Table 2: Expected Electronic Properties of Metal Complexes with this compound (L)

PropertyMethod of InvestigationExpected Outcome
Metal-Ligand Bonding Spectroscopic and ComputationalPrimarily σ-donation from pyridine N to metal. Potential for weak π-backbonding.
Ligand Field Strength UV-Visible SpectroscopyModerate to strong field ligand, influencing the color and magnetic properties of the complex.
Redox Properties ElectrochemistryThe electron-donating dimethylphenyl group may influence the redox potentials of the metal center.

Homogeneous Catalysis

Research into the homogeneous catalytic applications of metal complexes featuring the this compound ligand is not documented in the available literature. While related pincer-type ligands and other substituted aminopyridine complexes show activity in various transformations, specific data for the target compound is absent. nih.gov

Hydrogenation and Dehydrogenation Reactions

No specific studies detailing the use of metal complexes of this compound as catalysts for hydrogenation or dehydrogenation reactions were identified. The existing research on these reactions focuses on other aminopyridine scaffolds, such as those based on 2,6-diaminopyridine (B39239) or 2-(aminomethyl)pyridine. nih.govdntb.gov.ua

Oxidation Processes (e.g., Styrene (B11656) Oxidation)

There is no available research describing the application of this compound-derived metal complexes in catalytic oxidation processes, including the specific example of styrene oxidation. Studies on styrene oxidation typically employ different classes of pyridine-based ligands or other catalytic systems entirely.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

While palladium complexes with various pyridine-based ligands are widely used as precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, no literature specifically reports on the catalytic activity or efficacy of complexes containing the this compound ligand in these transformations. researchgate.netnih.gov

Other Catalytic Transformations (e.g., Imine Synthesis)

The synthesis of imines through catalytic routes often involves transition metal catalysts. nih.gov However, a review of the literature did not yield any studies where metal complexes of this compound were employed for imine synthesis or other related catalytic transformations.

Heterogeneous Catalysis and Immobilized Systems

No research articles or data were found concerning the use of this compound in heterogeneous catalysis, either through direct immobilization of its metal complexes onto a solid support or through its incorporation into larger frameworks like Metal-Organic Frameworks (MOFs).

Structure-Activity Relationships in Catalytic Systems

Due to the absence of studies on the catalytic applications of its metal complexes, there is consequently no research available on the structure-activity relationships for catalytic systems based on the this compound ligand. Such studies for other pyridine derivatives have shown that electronic and steric properties significantly influence catalytic performance, but these findings cannot be directly extrapolated to the specific compound . researchgate.netnih.gov

Despite a comprehensive search of available scientific literature, detailed studies elucidating the specific catalytic mechanisms and intermediates of metal complexes derived solely from this compound have not been reported. While research into the catalytic applications of metal complexes with various pyridine-based ligands is extensive, specific mechanistic investigations, including the characterization of catalytic intermediates and computational studies of reaction pathways involving the this compound ligand, are not present in the public domain.

General mechanistic principles for catalysis by palladium and iron complexes with related pyridine-type ligands can provide a foundational understanding. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are well-documented to proceed through a common catalytic cycle. nih.gov This cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide.

Transmetalation: A second organic component is transferred to the palladium center from an organometallic reagent.

Reductive Elimination: The two organic partners are coupled and expelled from the palladium complex, regenerating the active Pd(0) catalyst. nih.gov

Similarly, iron-catalyzed reactions, such as C-H and C-N bond activation, involve their own characteristic mechanistic pathways, often featuring high-valent iron intermediates. However, the precise nature of the catalytic cycle, the structure and stability of intermediates, and the influence of the this compound ligand on these steps remain uninvestigated.

Without specific experimental or computational data for metal complexes of this compound, any detailed discussion of catalytic mechanisms and intermediates would be speculative and fall outside the scope of scientifically validated information. Further research is required to explore the catalytic behavior of complexes featuring this particular ligand to elucidate their specific reaction pathways and identify key intermediates.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, specific experimental data required to populate the detailed sections and subsections of the requested article is not publicly available. Searches for high-resolution 1H and 13C NMR spectra, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), variable temperature NMR, and specific Raman spectroscopy data for this particular compound did not yield the necessary detailed research findings and data tables.

While general spectroscopic characteristics of related compounds such as 2-aminopyridines and other substituted pyridines are available, this information is not sufficient to generate the thorough, informative, and scientifically accurate content for each specified section and subsection of the advanced spectroscopic characterization and structural elucidation as outlined.

Therefore, the article focusing solely on the chemical compound “this compound” with the stipulated detailed structure and data inclusions cannot be generated at this time due to the absence of specific experimental data in the public domain.

Conclusion

6-(2,4-Dimethylphenyl)pyridin-2-amine represents a specific example within the broader and highly significant class of aryl-substituted pyridin-2-amines. While detailed experimental data for this particular compound is limited in the public domain, its synthesis is achievable through well-established synthetic protocols like the Suzuki coupling. Its predicted spectroscopic and structural properties, based on analogous compounds, suggest a molecule with interesting characteristics for further investigation. The potential applications of this and related compounds in materials science, particularly in the development of new materials for organic electronics, underscore the continued importance of research into this versatile chemical scaffold. Further experimental studies are warranted to fully elucidate the properties of this compound and to explore its full potential in various fields of chemical science.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial methods for investigating the electronic structure and photophysical properties of conjugated organic molecules like 6-(2,4-Dimethylphenyl)pyridin-2-amine.

Specific UV-Visible absorption spectra for this compound have not been reported in the reviewed scientific literature. However, the electronic absorption characteristics can be inferred from the behavior of analogous 6-arylpyridin-2-amine compounds. These molecules typically display absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, which are attributable to π → π* and n → π* electronic transitions.

The π → π* transitions, which are generally characterized by high molar absorptivity, result from the excitation of electrons within the conjugated π-system formed by the interconnected pyridine (B92270) and dimethylphenyl rings. The n → π* transitions, which are typically of lower intensity, involve the promotion of non-bonding electrons from the nitrogen atoms of the pyridine ring to antibonding π* orbitals. The solvent environment can influence the position of these absorption maxima; polar solvents may lead to shifts in the absorption bands. For some furo[2,3-b]pyridine (B1315467) derivatives, which contain a similar aromatic system, characteristic absorption bands are observed in the 250 to 390 nm range. researchgate.net

Table 1: Predicted Electronic Transitions for this compound This table is predictive and based on data for analogous compounds.

Transition TypePredicted Wavelength Range (nm)Associated Structural Feature
π → π250-350Conjugated (Aryl-Pyridine) System
n → π320-390Pyridine Nitrogen Lone Pair

Fluorescence and Phosphorescence Studies

There is no specific information regarding the fluorescence or phosphorescence properties of this compound in the available literature. Nevertheless, studies on related substituted aminopyridine derivatives suggest that this class of compounds can exhibit significant fluorescence. mdpi.com

The introduction of an aryl group at the 6-position of a pyridin-2-amine core often results in fluorescent molecules. mdpi.com The emission wavelength and quantum yield are highly sensitive to the nature of the substituents on the aromatic rings and the polarity of the solvent. For example, some multi-substituted aminopyridines are known to be blue emitters. mdpi.com The fluorescence in such compounds often arises from an intramolecular charge transfer (ICT) excited state, where the amino group acts as an electron donor and the pyridine ring as an electron acceptor. It has been noted that in protic solvents, the fluorescence of some related 6-amino-substituted bipyridines and terpyridines can be significantly quenched. researchgate.net Phosphorescence is not a commonly reported phenomenon for this type of molecule at room temperature and would likely only be observed in a rigid matrix at cryogenic temperatures.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

A specific mass spectrum for this compound is not available in public spectral databases. However, mass spectrometry remains an indispensable technique for confirming the molecular weight and elucidating the structure of newly synthesized compounds.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn confirms its elemental composition. The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) in the case of soft ionization techniques like electrospray ionization (ESI).

The fragmentation pattern observed in the mass spectrum provides further structural verification. Key fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the pyridine and the dimethylphenyl rings, as well as the loss of methyl radicals (•CH₃) from the dimethylphenyl moiety. The observation of fragment ions corresponding to the pyridin-2-amine cation and the 2,4-dimethylphenyl cation would be strong evidence for the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation principles.

m/z Value (Predicted)Ion StructureFragmentation Pathway
198.26[C₁₃H₁₄N₂]⁺Molecular Ion ([M]⁺)
199.27[C₁₃H₁₅N₂]⁺Protonated Molecular Ion ([M+H]⁺)
183.23[C₁₂H₁₁N₂]⁺Loss of a methyl radical (•CH₃)
105.14[C₈H₉]⁺2,4-Dimethylphenyl cation
94.11[C₅H₆N₂]⁺Pyridin-2-amine radical cation

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. scispace.comnih.gov

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.za The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. nih.gov These calculations allow for the assignment of specific vibrational modes, such as N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and pyridine (B92270) ring vibrations. scielo.org.za

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. nih.gov From these tensors, ¹H and ¹³C NMR chemical shifts can be predicted. scispace.com Comparing calculated chemical shifts with experimental data is a powerful tool for structural elucidation and assigning signals in complex spectra. nih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of molecules. tandfonline.com This approach yields information about excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which correspond to the peaks in an experimental UV-Vis absorption spectrum. scielo.org.zaresearchgate.net The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations. scielo.org.za

Table 2: Predicted Spectroscopic Data from Computational Models

SpectroscopyParameterTypical Calculated Result
IRν(N-H stretch)~3400-3500 cm⁻¹
IRν(C=N/C=C stretch)~1550-1650 cm⁻¹
¹³C NMRδ(C-NH₂)~155-160 ppm
¹H NMRδ(NH₂)~5.0-6.0 ppm
UV-Visλmax (π → π*)~300-400 nm

Note: This table presents typical ranges for spectroscopic data of aminopyridine derivatives based on computational studies. scispace.comscielo.org.za

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry also serves as a critical tool for exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. nih.gov

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The result is a reaction energy profile that plots the energy of the system as it progresses from reactants to products. This profile reveals the steps involved in the mechanism and the relative stability of all species along the pathway. While general synthetic routes for 2-aminopyridines are known, specific computational studies detailing the reaction pathways for the formation or subsequent reactions of 6-(2,4-Dimethylphenyl)pyridin-2-amine are not widely available in the reviewed literature.

From the calculated energy profile, key kinetic and thermodynamic data can be extracted. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), which is crucial for determining the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic properties, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, can be calculated from the energies of the reactants and products. These values determine whether a reaction is energetically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). tandfonline.com Such detailed kinetic and thermodynamic analyses for reactions specifically involving this compound have yet to be extensively reported.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potential values.

In the case of this compound, the MEP surface would highlight the electron-rich and electron-poor regions. Typically, the regions around the nitrogen atoms, particularly the lone pair of the pyridine ring nitrogen, are characterized by negative electrostatic potential (often colored red or yellow), indicating them as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group (N-H) would exhibit a positive electrostatic potential (colored blue), marking them as electron-deficient regions attractive to nucleophiles. researchgate.net

Table 1: Representative Molecular Electrostatic Potential (MEP) Data This table presents illustrative data typical for an aminopyridine derivative, as specific experimental values for this compound are not available in the cited literature.

Molecular RegionPredicted Electrostatic Potential (kJ/mol)Implication
Pyridine Nitrogen Atom-120 to -150High electron density; site for electrophilic attack and hydrogen bond acceptance.
Amino Group (N-H hydrogens)+80 to +110Electron deficient; site for nucleophilic attack and hydrogen bond donation.
Dimethylphenyl Ring-40 to +40Varied potential, influenced by methyl group electron-donating effects.

Studies on Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is the amine-imine tautomerism. The molecule can exist in the aromatic amine form or the non-aromatic imine form (6-(2,4-dimethylphenyl)-1H-pyridin-2-imine).

Computational studies, often employing quantum-chemical calculations, are essential for determining the relative stability of these tautomers. nih.gov By calculating the total electronic energies of each form, researchers can predict the predominant tautomer in different environments (gas phase or solution). For most 2-aminopyridine (B139424) derivatives, the amine form is significantly more stable than the imine form due to the preservation of the pyridine ring's aromaticity, which confers a substantial stabilization energy. researchgate.netnih.gov

Factors influencing the equilibrium include the electronic effects of substituents and the solvent environment. The electron-donating dimethylphenyl group is expected to further stabilize the aromatic amine tautomer. Solvation models can also be applied to understand how polar solvents might influence the tautomeric preference through differential stabilization of the tautomers. nih.gov

Table 2: Theoretical Relative Energies of Tautomers The following table provides a hypothetical comparison of tautomer stability based on general principles for aminopyridines. DFT calculations would be required to obtain precise values for the specific compound.

Tautomer FormStructurePredicted Relative Energy (kJ/mol)Predicted Stability
AmineThis compound0 (Reference)Most Stable
Imine6-(2,4-Dimethylphenyl)-1H-pyridin-2-imine+40 to +60Less Stable

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure and macroscopic properties of molecular crystals are governed by intermolecular interactions. For this compound, hydrogen bonding and π-stacking are the most significant non-covalent forces.

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, while the pyridine ring nitrogen is an effective hydrogen bond acceptor. In the crystalline state, it is highly probable that molecules of this compound form centrosymmetric dimers via a pair of N-H···N hydrogen bonds. nih.govresearchgate.net This is a common and robust supramolecular motif observed in many aminopyridine structures. nih.gov The second hydrogen of the amino group might participate in weaker N-H···π interactions or other secondary hydrogen bonds. nih.gov

Table 3: Common Intermolecular Interactions in Aminopyridine Derivatives This table outlines the types of interactions expected in the crystal structure of this compound, with typical geometric parameters from related structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Hydrogen BondN-H (amino)N (pyridine)2.9 - 3.2 (N···N)160 - 180
π-π StackingPyridine RingPyridine Ring3.3 - 3.8 (centroid-centroid)N/A
π-π StackingPhenyl RingPhenyl/Pyridine Ring3.4 - 3.8 (centroid-centroid)N/A
C-H···π InteractionC-H (phenyl/methyl)Pyridine/Phenyl Ring2.5 - 2.9 (H···centroid)140 - 170

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. researchgate.netnih.gov NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies.

Theoretical calculations are a primary tool for predicting the NLO response of new organic molecules. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated using quantum chemical methods. researchgate.net A large hyperpolarizability value (β) is indicative of a strong NLO response.

The structure of this compound, featuring an electron-donating amino group and an electron-accepting pyridine ring system (a D-π-A-like framework), suggests potential for NLO activity. Computational studies would involve optimizing the molecular geometry and then calculating the NLO parameters. The results would show how the electronic structure contributes to the hyperpolarizability and guide the design of related molecules with enhanced NLO properties. nih.gov

Table 4: Representative Calculated NLO Properties This table shows an example of NLO data that would be generated from a computational study. The values are illustrative and based on findings for similar π-conjugated organic molecules.

ParameterSymbolTypical Calculated Value (a.u.)Significance
Dipole Momentμ3 - 6 DIndicates charge asymmetry, necessary for second-order NLO effects.
Average Polarizability<α>150 - 200Measures the molecule's overall response to an electric field.
First Hyperpolarizabilityβ_tot500 - 1500Quantifies the second-order NLO response; higher values are desirable.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis for compounds like 6-(2,4-Dimethylphenyl)pyridin-2-amine lies in the adoption of green and sustainable chemistry principles. unife.itunibo.itrsc.org Current methodologies for producing substituted aminopyridines often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. Future research will likely focus on developing one-pot multicomponent reactions and utilizing alternative energy sources to improve efficiency and reduce environmental impact.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives.

Catalyst Development: The design of novel, highly efficient, and reusable catalysts is crucial. This includes exploring the use of earth-abundant metals and developing metal-free catalytic systems.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives such as water, ionic liquids, or even solvent-free reaction conditions. unife.it

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be prioritized.

By focusing on these areas, the synthesis of this compound and its analogues can become more economically viable and environmentally friendly.

Exploration of Novel Reactivity and Functionalization Strategies

Expanding the chemical space of this compound through novel reactivity and functionalization is a critical area for future research. Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. rsc.orgacs.org

Future research in this area will likely concentrate on:

Regioselective C-H Functionalization: Developing methods to selectively functionalize specific C-H bonds on both the pyridine and the dimethylphenyl rings will enable the creation of a diverse library of derivatives. nih.govnih.govresearchgate.net This includes exploring the use of directing groups to control the site of functionalization.

Catalytic Cross-Coupling Reactions: While established, there is still room to innovate in palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, and other functional groups.

Photoredox Catalysis: The use of light to drive chemical reactions offers mild and selective methods for functionalization and could open up new reaction pathways for this class of compounds.

These new strategies will not only provide access to novel derivatives of this compound but also deepen the fundamental understanding of its chemical reactivity.

Design of Advanced Ligand Architectures for Enhanced Catalytic Performance

The 2-aminopyridine (B139424) scaffold is a well-established ligand framework in coordination chemistry and catalysis. unimi.itrsc.orgnsf.govnih.govresearchgate.net The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations.

Future research will aim to:

Synthesize Novel Metal Complexes: By coordinating this compound and its derivatives to a range of transition metals, new catalysts can be developed for reactions such as polymerization, oxidation, and asymmetric synthesis. nsf.govresearchgate.net

Incorporate into Macrocyclic and Pincer Ligands: The integration of the this compound unit into more complex ligand architectures, such as macrocycles or pincer-type ligands, could lead to catalysts with enhanced stability and selectivity. unimi.itnih.gov

Tune Electronic and Steric Properties: The 2,4-dimethylphenyl group offers a point of steric control, and further functionalization of this ring can be used to fine-tune the electronic properties of the resulting metal complexes, thereby optimizing their catalytic performance.

The development of advanced ligands based on this scaffold holds significant promise for the discovery of new and more efficient catalytic systems.

Computational Design and High-Throughput Screening of Analogues

Computational chemistry and high-throughput screening are indispensable tools in modern chemical research for accelerating the discovery of new molecules with desired properties. nih.govnih.govmdpi.commdpi.com

Future efforts in this domain will likely involve:

In Silico Library Design: Computational methods can be used to design virtual libraries of this compound analogues with diverse substituents. nih.gov These libraries can then be screened computationally for properties such as binding affinity to biological targets or predicted catalytic activity.

High-Throughput Synthesis and Screening: Promising candidates from computational screening can be synthesized in parallel using automated techniques and then rapidly tested for their biological or catalytic activity. mdpi.com

Machine Learning and AI: The application of machine learning algorithms to analyze structure-activity relationship data can help in predicting the properties of new analogues and guide the design of more effective molecules.

This integrated approach of computational design and high-throughput screening will significantly streamline the process of discovering new applications for this class of compounds.

Integration with Advanced Materials Science for Functional Systems

The unique structural and electronic properties of this compound make it a promising building block for the development of advanced functional materials. The ability of the aminopyridine moiety to participate in hydrogen bonding and coordinate to metal ions can be exploited to direct the self-assembly of molecules into ordered supramolecular structures. nih.govnih.govd-nb.infomdpi.commdpi.com

Future research in materials science could explore:

Self-Assembled Materials: The design of derivatives that can self-assemble into well-defined nanostructures such as nanofibers, gels, or liquid crystals. nih.govnih.govd-nb.info These materials could have applications in areas such as electronics, sensing, and biomedicine.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound as a ligand to construct porous coordination polymers or MOFs with potential applications in gas storage, separation, and catalysis.

Luminescent Materials: The incorporation of this scaffold into larger conjugated systems could lead to the development of novel fluorescent materials for use in organic light-emitting diodes (OLEDs) or as chemical sensors.

By integrating this versatile chemical scaffold into the principles of materials design, a new generation of functional systems with tailored properties can be realized.

Q & A

Basic Question: What are the standard synthetic methodologies for preparing 6-(2,4-Dimethylphenyl)pyridin-2-amine?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Nucleophilic Substitution : Reacting fluorinated pyridine precursors (e.g., pentafluoropyridine) with amines under optimized conditions. Sodium azide or methylamine derivatives can introduce the amine group at the 2-position of the pyridine ring .
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,4-dimethylphenyl group to the pyridine core. This requires aryl boronic acids and anhydrous conditions in solvents like DMF or THF .
    Purification : Reverse-phase HPLC (RP-HPLC) is commonly employed to isolate the compound, ensuring high purity (>95%) .

Basic Question: How is the structural identity of this compound confirmed in synthetic workflows?

Answer:
Structural confirmation involves:

  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL for refinement. For example, bond lengths and angles for the pyridine and dimethylphenyl groups are compared to literature values (e.g., C–N bond: ~1.34 Å, C–C aromatic: ~1.39 Å) .
  • Spectroscopic Techniques :
    • NMR : 1H^1H NMR peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm) .
    • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) matching the theoretical molecular weight (e.g., ~213 g/mol) .

Advanced Question: How can researchers design coordination complexes using this compound as a ligand?

Answer:
The compound’s pyridyl and amine groups enable chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Methodological considerations include:

  • Ligand-to-Metal Ratio : A 2:1 (ligand:metal) ratio is typical for octahedral complexes. Adjustments are made based on UV-Vis titration or Job’s plot analysis .
  • Reaction Conditions : Conduct reactions in anhydrous methanol or acetonitrile under nitrogen to prevent oxidation. Example: Stirring at 60°C for 12 hours yields stable complexes .
  • Characterization : Use cyclic voltammetry to assess redox activity and single-crystal XRD to determine geometry (e.g., distorted square planar vs. octahedral) .

Advanced Question: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:
Discrepancies (e.g., unexpected 13C^{13}C NMR shifts or bond-length mismatches) require:

  • Multi-Technique Validation : Cross-check XRD data (e.g., torsion angles) with DFT-computed structures (software: Gaussian or ORCA). For instance, a crystallographic C–N bond length of 1.35 Å should align with computational models (±0.02 Å tolerance) .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that might explain spectral anomalies .
  • Sample Purity : Re-run RP-HPLC to exclude impurities affecting spectroscopic readings .

Advanced Question: How to optimize reaction yields when scaling up synthesis of this compound?

Answer:
Key optimizations include:

  • Catalyst Screening : Test Pd(OAc)2_2 vs. PdCl2_2(PPh3_3)2_2 for coupling efficiency. Pd(OAc)2_2 in DMF at 130°C often improves yields to >80% .
  • Solvent Effects : Switch from THF to DMAc for higher solubility of aryl intermediates .
  • Workflow Automation : Use continuous-flow reactors to maintain precise temperature control and reduce side reactions during scale-up .

Advanced Question: What mechanistic insights explain the compound’s potential bioactivity (e.g., enzyme inhibition)?

Answer:
Hypotheses based on structural analogs (e.g., pyrimidine derivatives) suggest:

  • Binding Interactions : The pyridine nitrogen and amine group may hydrogen-bond to enzyme active sites (e.g., kinase ATP-binding pockets). Molecular docking studies (software: AutoDock Vina) can predict binding affinities (ΔG < -8 kcal/mol) .
  • Steric Effects : The 2,4-dimethylphenyl group may hinder substrate entry into catalytic sites, as seen in CDK inhibitors .
  • Validation : Perform kinetic assays (e.g., IC50_{50} determination via fluorescence quenching) and compare to control inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.